1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione
CAS No.:
Cat. No.: VC13863641
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]azepine-4,8-dione |
| Standard InChI | InChI=1S/C9H10N2O2/c1-11-5-3-6-8(11)7(12)2-4-10-9(6)13/h3,5H,2,4H2,1H3,(H,10,13) |
| Standard InChI Key | JGAUQTYWXRCJCH-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C(=O)CCNC2=O |
| Canonical SMILES | CN1C=CC2=C1C(=O)CCNC2=O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, reflects its bicyclic architecture. The pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a partially saturated azepine ring (a seven-membered ring containing one nitrogen atom). The numbering system [3,2-c] indicates the positions of ring fusion, distinguishing it from isomeric forms such as pyrrolo[2,3-c]azepine derivatives . The molecule features two ketone groups at positions 4 and 8, contributing to its planar rigidity and hydrogen-bonding capacity .
Synthesis and Characterization
Synthetic Routes
The synthesis of pyrroloazepine derivatives typically involves cyclization reactions. For example, a related compound, 1-ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione, was synthesized via cyclization of 3-(1-ethyl-pyrrole-2-carboxamido)propanoic acid using polyphosphoric acid and diphosphorus pentoxide . Similarly, the methyl analog may be prepared through analogous methods, substituting ethyl groups with methyl substituents.
A crystallographically characterized synthesis of 1-methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione (a structural isomer) employed phosphorus oxychloride to cyclize 3-(1-methylpyrrole-2-carboxamido)propanoic acid . Although this method targets a different ring fusion, it highlights the role of acid catalysts in forming the bicyclic core .
Table 1: Comparative Synthesis Methods for Pyrroloazepine Derivatives
Crystallographic Analysis
X-ray diffraction studies of the [2,3-c] isomer reveal a monoclinic crystal system with space group and unit cell parameters . Intermolecular N–H⋯O hydrogen bonds form one-dimensional chains along the -axis, stabilizing the crystal lattice . While direct data for the [3,2-c] isomer is limited, similar packing behaviors are anticipated due to shared functional groups.
Physicochemical Properties
Thermal and Solubility Profiles
Reported melting points for pyrroloazepine derivatives vary by substitution pattern. The [2,3-c] isomer melts at 471 K (197.85°C) , whereas analogues with bulkier substituents exhibit higher thermal stability. Solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane is attributed to the compound’s nonpolar bicyclic core and ketone groups .
Spectroscopic Data
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IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ correspond to carbonyl stretching vibrations .
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NMR Spectroscopy: NMR spectra typically show resonances for methyl groups (~2.5 ppm) and azepine ring protons (3.0–4.0 ppm) .
Structural Analogs and Derivatives
Table 2: Pharmacologically Active Pyrroloazepine Derivatives
Applications and Future Directions
The compound’s rigid bicyclic structure makes it a valuable scaffold in drug discovery. Potential applications include:
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Central Nervous System (CNS) Agents: Modulation of serotonin and dopamine receptors .
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Anticancer Agents: Similar heterocycles inhibit kinase activity in preclinical models.
Future research should prioritize resolving the [3,2-c] isomer’s crystal structure and expanding structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.
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